molecular formula C14H25BN2 B14752022 N,N,N',N'-Tetraethyl-1-phenylboranediamine CAS No. 887-60-5

N,N,N',N'-Tetraethyl-1-phenylboranediamine

Katalognummer: B14752022
CAS-Nummer: 887-60-5
Molekulargewicht: 232.17 g/mol
InChI-Schlüssel: OHKQEJDUCQUNJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N,N’,N’-Tetraethyl-1-phenylboranediamine is a chemical compound that belongs to the class of boron-containing amines. This compound is characterized by the presence of a boron atom bonded to a phenyl group and two ethylamine groups. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’-Tetraethyl-1-phenylboranediamine typically involves the reaction of phenylboronic acid with diethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of N,N,N’,N’-Tetraethyl-1-phenylboranediamine involves large-scale reactions using high-purity reagents. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome.

Analyse Chemischer Reaktionen

Types of Reactions

N,N,N’,N’-Tetraethyl-1-phenylboranediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acid derivatives.

    Reduction: It can be reduced to form borane derivatives.

    Substitution: The ethylamine groups can be substituted with other amine groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: Borane derivatives.

    Substitution: Various substituted amine derivatives.

Wissenschaftliche Forschungsanwendungen

N,N,N’,N’-Tetraethyl-1-phenylboranediamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,N,N’,N’-Tetraethyl-1-phenylboranediamine involves its interaction with specific molecular targets. The boron atom in the compound can form reversible covalent bonds with hydroxyl and amino groups in biomolecules. This interaction can modulate the activity of enzymes and proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N,N’,N’-Tetramethyl-1,4-phenylenediamine
  • N,N,N’,N’-Tetraethyl-1,3-propanediamine
  • N,N,N’,N’-Tetraethyl-1-methyl-1-phenylsilanediamine

Uniqueness

N,N,N’,N’-Tetraethyl-1-phenylboranediamine is unique due to the presence of the boron atom, which imparts distinct chemical properties. The compound’s ability to form reversible covalent bonds with biomolecules makes it valuable in various scientific applications.

Eigenschaften

CAS-Nummer

887-60-5

Molekularformel

C14H25BN2

Molekulargewicht

232.17 g/mol

IUPAC-Name

N-[diethylamino(phenyl)boranyl]-N-ethylethanamine

InChI

InChI=1S/C14H25BN2/c1-5-16(6-2)15(17(7-3)8-4)14-12-10-9-11-13-14/h9-13H,5-8H2,1-4H3

InChI-Schlüssel

OHKQEJDUCQUNJB-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC=CC=C1)(N(CC)CC)N(CC)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.